molecular formula C13H11BrO B2939767 4-Bromo-2'-methoxybiphenyl CAS No. 169691-87-6

4-Bromo-2'-methoxybiphenyl

Cat. No.: B2939767
CAS No.: 169691-87-6
M. Wt: 263.134
InChI Key: DVFZTLPDJYSVOQ-UHFFFAOYSA-N
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Description

4-Bromo-2’-methoxybiphenyl is an organic compound with the molecular formula C13H11BrO It is a derivative of biphenyl, where a bromine atom is substituted at the 4-position and a methoxy group at the 2’-position

Scientific Research Applications

4-Bromo-2’-methoxybiphenyl has several applications in scientific research:

Safety and Hazards

The safety information for 4-Bromo-2’-methoxybiphenyl indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2’-methoxybiphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods: Industrial production of 4-Bromo-2’-methoxybiphenyl may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include steps for purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2’-methoxybiphenyl can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can modify the methoxy group to form aldehydes, alcohols, or other functional groups .

Mechanism of Action

The mechanism of action of 4-Bromo-2’-methoxybiphenyl depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The exact pathways involved can vary widely depending on the context of its use .

Comparison with Similar Compounds

  • 4-Bromo-4’-methoxybiphenyl
  • 2-Bromo-2’-methoxybiphenyl
  • 4-Bromo-2,5-dimethoxybiphenyl

Comparison: 4-Bromo-2’-methoxybiphenyl is unique due to the specific positioning of the bromine and methoxy groups, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .

Properties

IUPAC Name

1-bromo-4-(2-methoxyphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFZTLPDJYSVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-bromoanisole (3.5 g, 18.7 mmol) in 40 mL of THF at -7° C. is added n-butyl lithium (11.7 mL of a 1.6 M solution in THF, 18.7 mmol). The solution is stirred for 15 minutes. After this time, ZnCl2 (20 mL of a 1 M solution in Et2O, 20 mmol) is added. The solution is allowed to warm to ambient temperature, and stirred for 3 hours. After this time, a solution of 4-iodobromobenzene (5.6 g, 19.8 mmol) and tetrakis(triphenylphosphine)-palladium(0) (1.1 g, 1 mmol) in 30 mL of THF is added. The reaction mixture is stirred for 16 hours. After this time, the solution is poured into 100 mL of H2O. The solution is diluted with EtOAc. The organic layer is washed with 2 N NH4OH, H2O and saturated NaCl. The organic layer is dried over MgSO4, filtered, and concentrated. The crude product is purified by column chromatography eluting with gradient of 10% CH2Cl2 /hexanes to 20% CH2Cl2 /hexanes to afford the title compound (2.61 g, 10 mmol) as a crystalline solid.
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